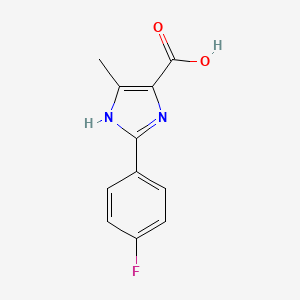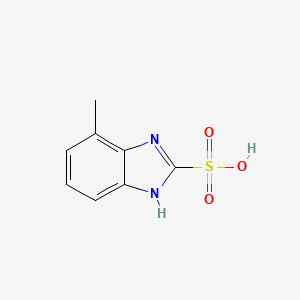![molecular formula C19H32N2O B1326731 (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine CAS No. 1119452-39-9](/img/structure/B1326731.png)
(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine” is a chemical compound with the CAS Number: 1119452-39-9 . It has a molecular weight of 304.48 . The IUPAC name for this compound is N-(3-isopropoxypropyl)-N-[(1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H32N2O/c1-4-11-21-12-5-7-18-14-17(8-9-19(18)21)15-20-10-6-13-22-16(2)3/h8-9,14,16,20H,4-7,10-13,15H2,1-3H3 .Physical and Chemical Properties Analysis
This compound has a storage temperature of 28 C .科学的研究の応用
Structural Analysis and Comparison : A study by Ullah and Stoeckli-Evans (2021) analyzed the crystal structure and Hirshfeld surface of a related compound, providing insights into its structural characteristics and potential for various applications in material science and drug design (Ullah & Stoeckli-Evans, 2021).
Neuroprotective Effects : Research by Kotake et al. (2005) explored the neuroprotective effects of a related tetrahydroquinoline compound. They found it to protect dopaminergic neurons, which could have implications for neurodegenerative diseases like Parkinson's (Kotake et al., 2005).
Endogenous Presence in Parkinsonian Brains : A study by Niwa et al. (1991) identified tetrahydroisoquinoline derivatives as novel endogenous amines in parkinsonian and normal human brains, suggesting their potential role in neurodegenerative processes (Niwa et al., 1991).
Kinetic Resolution and Synthesis : Krasnov et al. (2002) discussed the kinetic resolution of tetrahydroquinoline derivatives, which is significant for the synthesis of optically active compounds used in pharmaceuticals and organic chemistry (Krasnov et al., 2002).
Antioxidant Activity : Nishiyama et al. (2003) evaluated the antioxidant activities of tetrahydroquinoline derivatives, indicating their potential utility in materials science and pharmacology (Nishiyama et al., 2003).
Pharmacological Evaluation for Dopaminomimetic Properties : Zára-Kaczián et al. (1986) conducted pharmacological evaluations of tetrahydroisoquinoline derivatives, revealing their potential in developing antidepressant drugs (Zára-Kaczián et al., 1986).
Antifungal Activity : Surikova et al. (2010) synthesized tetrahydroquinoline derivatives and found them to possess antifungal activity against Candida albicans, indicating potential applications in antifungal drug development (Surikova et al., 2010).
Metal Ion Sensing Properties : Hazra et al. (2018) explored the fluorescence sensing properties of quinoline-based isomers for metal ions, showcasing their potential use in chemical sensing and analytical chemistry (Hazra et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-propan-2-yloxy-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-4-11-21-12-5-7-18-14-17(8-9-19(18)21)15-20-10-6-13-22-16(2)3/h8-9,14,16,20H,4-7,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKWKSWOGVLIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNCCCOC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136729 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-39-9 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)


![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)
![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)
![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B1326665.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1326667.png)
![2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326669.png)


